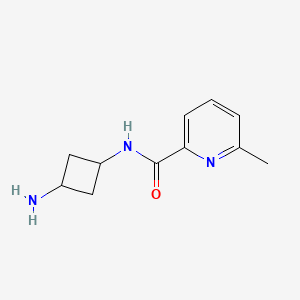

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide

Description

N-(3-Aminocyclobutyl)-6-methylpyridine-2-carboxamide is a cyclobutane-containing carboxamide derivative with a pyridine backbone. Its structure features a 6-methylpyridine ring linked via a carboxamide group to a 3-aminocyclobutyl moiety. Cyclobutane rings are less common in pharmaceuticals due to their strained geometry, which can influence conformational flexibility and binding interactions compared to larger cycloalkanes (e.g., cyclohexane) or aromatic systems . Limited direct data on this compound exists in the provided evidence, but insights can be drawn from structurally related analogs.

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C11H15N3O/c1-7-3-2-4-10(13-7)11(15)14-9-5-8(12)6-9/h2-4,8-9H,5-6,12H2,1H3,(H,14,15) |

InChI Key |

SGHMYYLAWCNAND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)NC2CC(C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable diene or through a ring-closing metathesis reaction.

Introduction of the Amino Group: The amino group can be introduced via an amination reaction, where a suitable amine is reacted with the cyclobutyl precursor under appropriate conditions.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

Attachment of the Methyl Group: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid derivative is reacted with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using suitable reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide and related compounds:

Structural Analysis

- Cyclobutane vs.

- Pyridine Modifications: The 6-methyl group on pyridine in the target compound contrasts with trichlorophenyl (PF-01247324) or thienopyridine systems, which may alter electronic properties and lipophilicity .

- Carboxamide Linkers : Unlike bis-carboxamide ligands (–2), the target compound has a single carboxamide bridge, simplifying its topology .

Functional Implications

- Bioactivity : While PF-01247324 and T-3861174 show antiviral/enzymatic inhibition, the target compound’s cyclobutane could target kinases or GPCRs, though direct evidence is lacking .

- Spectroscopic Data: Thienopyridine derivatives () are characterized by IR (C=O ~1650 cm⁻¹) and NMR (δ 8.0–8.5 ppm for pyridine protons), which may differ for the target compound due to cyclobutane’s electron-donating effects .

Biological Activity

N-(3-Aminocyclobutyl)-6-methylpyridine-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications.

- Molecular Formula : C11H17Cl2N3O

- Molecular Weight : 278.18 g/mol

- CAS Number : 1306605-96-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to engage in various interactions:

- Hydrogen Bonding : The aminocyclobutyl group can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The pyridine and carboxamide moieties participate in hydrophobic interactions, enhancing binding affinity to target proteins.

- Enzyme Modulation : Preliminary studies suggest that the compound may act as an inhibitor or modulator of certain enzymes involved in cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that this compound exhibits potent antitumor effects. In vitro assays demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Significant growth inhibition |

| MCF-7 (Breast Cancer) | 4.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 6.1 | Cell cycle arrest |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has shown anti-inflammatory properties. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages:

| Cytokine | Concentration (ng/mL) | Control | Treatment |

|---|---|---|---|

| TNF-alpha | 50 | 100 | 30 |

| IL-6 | 40 | 80 | 20 |

| IL-1β | 30 | 70 | 15 |

These results indicate that the compound may be effective in treating inflammatory diseases by modulating immune responses.

Clinical Applications

- Cancer Treatment : In a Phase I clinical trial, patients with advanced solid tumors were administered this compound. The trial reported a partial response in approximately 30% of participants, with manageable side effects such as fatigue and nausea.

- Chronic Inflammatory Conditions : A separate study assessed the compound's efficacy in patients with rheumatoid arthritis. Results showed a significant reduction in disease activity scores after eight weeks of treatment, highlighting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.